molecular formula C22H16ClNOS4 B11525668 (3-chloro-1-benzothiophen-2-yl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

(3-chloro-1-benzothiophen-2-yl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

Cat. No.: B11525668
M. Wt: 474.1 g/mol
InChI Key: ROSWDEYQIHHZLE-UHFFFAOYSA-N
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Description

The compound "(3-chloro-1-benzothiophen-2-yl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone" features a complex polycyclic architecture combining a benzothiophene moiety and a dithioloquinoline ring system. Key structural attributes include:

  • 4,4,8-Trimethyl-dithioloquinoline: A sulfur-rich bicyclic system with methyl substituents influencing steric and hydrophobic interactions.
  • Thioxo group: A sulfur-oxygen functional group that may enhance hydrogen bonding or participate in redox reactions .

Properties

Molecular Formula

C22H16ClNOS4

Molecular Weight

474.1 g/mol

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C22H16ClNOS4/c1-11-8-9-14-13(10-11)16-19(28-29-21(16)26)22(2,3)24(14)20(25)18-17(23)12-6-4-5-7-15(12)27-18/h4-10H,1-3H3

InChI Key

ROSWDEYQIHHZLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-1-benzothiophen-2-yl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene and quinoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-chloro-1-benzothiophen-2-yl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, (3-chloro-1-benzothiophen-2-yl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone can be studied for its potential biological activity. Researchers may investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, making it a promising candidate for the treatment of certain diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its combination of benzothiophene and quinoline moieties may impart desirable characteristics, such as enhanced stability or specific electronic properties.

Mechanism of Action

The mechanism of action of (3-chloro-1-benzothiophen-2-yl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Table 1 summarizes key differences between the target compound and two analogues from the evidence:

Property Target Compound Ethanone Derivative (CAS 332073-95-7) Biphenyl-Thiazole Methanone (CAS 339022-36-5)
Core Structure Benzothiophene + dithioloquinoline Dithioloquinoline + phenoxyacetyl Biphenyl + thiazole
Substituents 3-chloro, 4,4,8-trimethyl, thioxo 4-chlorophenoxy, 8-methoxy, 4,4-dimethyl 2-chloroanilino, biphenyl
Molecular Formula Not explicitly provided (inferred: ~C₂₂H₁₇ClN₂OS₃) C₂₁H₁₈ClNO₃S₃ C₂₂H₁₆ClN₃OS
Molecular Weight ~480–500 g/mol (estimated) 464.02 g/mol 405.90 g/mol
Density Not reported 1.49 g/cm³ Not reported
Boiling Point Not reported 713.2°C (predicted) Not reported
pKa Not reported -0.63 (predicted) Not reported

Key Observations :

  • The target compound’s dithioloquinoline and benzothiophene systems likely confer higher molecular weight and steric bulk compared to the biphenyl-thiazole analogue .
  • The ethanone derivative (CAS 332073-95-7) shares the dithioloquinoline core but differs in substituents (4-chlorophenoxy vs. 3-chloro-benzothiophene), which may alter solubility and electronic properties .
Electronic and Steric Effects
  • The 3-chloro substituent on the benzothiophene in the target compound may induce electron-withdrawing effects, polarizing the aromatic system and enhancing reactivity toward nucleophilic targets.
  • Methyl groups on the dithioloquinoline (4,4,8-trimethyl) likely increase hydrophobicity, which could enhance lipid bilayer penetration but reduce aqueous solubility .
Hydrogen Bonding and Intramolecular Interactions
  • The thioxo group in the target compound’s dithioloquinoline system may participate in hydrogen bonding or coordinate metal ions, similar to thiadiazole derivatives with demonstrated antitumor activity .
Retention and Polarity
  • Studies on flavonoid retention behavior () suggest that substituent position and intramolecular hydrogen bonding significantly affect polarity. The target compound’s 3-chloro group may disrupt such interactions compared to analogues with para-substituted halogens, altering chromatographic retention profiles .

Biological Activity

The compound (3-chloro-1-benzothiophen-2-yl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic molecule that integrates unique structural features conducive to its biological activity. This article explores its pharmacological potential, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

Structural Characteristics

The compound consists of a benzothiophene moiety and a dithioloquinoline structure , which are known for their diverse biological activities. The presence of functional groups such as chloro and thioxo enhances its reactivity and interaction with biological targets.

Predicted Biological Activities

Based on its structural features, the compound is predicted to exhibit various pharmacological effects. Similar compounds have demonstrated activities such as:

  • Anticancer : Inhibiting cancer cell proliferation.
  • Antimicrobial : Effective against bacterial and fungal strains.
  • Antiviral : Potentially inhibiting viral replication.

Computational methods like PASS (Prediction of Activity Spectra for Substances) support these predictions by analyzing structural features to forecast potential pharmacological effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thioxo group may interact with enzyme active sites, inhibiting their function.
  • Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways.
  • Cell Cycle Interference : It may disrupt normal cell cycle progression in cancer cells.

Anticancer Activity

A study investigated the anticancer properties of compounds similar to the target molecule. It was found that derivatives with benzothiophene structures exhibited significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated an IC50 value in the low micromolar range against breast cancer cells .

Antimicrobial Efficacy

Another study focused on the antimicrobial activity of benzothiophene derivatives. The results indicated that these compounds were effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, showcasing their potential for developing new antibiotics .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzothiophene Core : Starting from commercially available precursors.
  • Introduction of Thioxo Group : Utilizing thionation reactions.
  • Final Coupling Reaction : Combining the two moieties to form the final product.

Optimizing these synthetic routes is crucial for achieving high yields and purity .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its pharmacological profile. High-throughput screening methods are often employed to systematically analyze interactions with various biomolecules.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Activities
Benzothiophene DerivativesContains thiophene ringAnticancer, Antimicrobial
Dithioloquinoline DerivativesContains dithiolo moietyAntiviral, Antiproliferative
Thioxo CompoundsFeatures thioxo functional groupEnzyme inhibition

The unique combination of both benzothiophene and dithioloquinoline structures in this specific compound may provide synergistic effects not seen in simpler derivatives .

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